molecular formula C36H74O4S B3055662 Dioctadecyl sulfate CAS No. 66186-21-8

Dioctadecyl sulfate

Cat. No. B3055662
CAS RN: 66186-21-8
M. Wt: 603 g/mol
InChI Key: BNMHIKTUFBWOAM-UHFFFAOYSA-N
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Description

Dioctadecyl sulfate is a compound that belongs to the class of organic compounds known as sulfuric acid monoesters . These are organic compounds containing the sulfuric acid monoester functional group, with the generic structure ROS(O)(=O)=O, where R represents an organyl group .


Synthesis Analysis

While specific synthesis methods for Dioctadecyl sulfate were not found, the synthesis of similar compounds involves the use of a coordination compound. For instance, the coordination compound tetramminecopper (II) sulfate monohydrate [Cu(NH3)4]SO4•H2O can be synthesized . Another example is the synthesis of the ion-pair 1,3-dioctadecyl-1H-imidazol-3-ium tetraphenylborate (DODI-TPB) using DODI-Br and sodium tetraphenylborate (TPB) as a counter ion .


Molecular Structure Analysis

The molecular structure of Dioctadecyl sulfate is represented by the formula C36H74O4S . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Safety Evaluation in Food Contact Materials

Dioctadecyl disulphide, a derivative of dioctadecyl sulfate, has been evaluated for safety in food contact materials. The EFSA concluded that a limited daily intake of up to 0.05 mg/person is unlikely to pose a safety concern (Flavourings, 2011).

Proteomics Research

In proteomics, sodium dodecyl sulfate (SDS), a related compound, is used to solubilize protein samples. An online method has been developed for high-throughput proteomics that allows direct LC-MS/MS analysis of SDS-containing samples (Serra et al., 2018).

Energy Transfer in Nanoscale Systems

Dioctadecyl sulfate has been utilized in studies investigating fluorescence resonance energy transfer (FRET) in water-micellar solutions. This research explored the nano-scale control of energy transfer in donor-acceptor systems (Malyukin et al., 2005).

Antiviral Drug Research

Research on lipophilic fucoidan-mimetic glycopolymers synthesized by RAFT polymerization has shown that incorporating dioctadecyl end groups enhances the ability to block viral entry and infection in cells (Tengdelius et al., 2018).

Mechanism of Action

While the specific mechanism of action for Dioctadecyl sulfate was not found, similar compounds like Sodium tetradecyl sulfate act as potent toxins for endothelial cells. Brief exposure to even low concentrations is effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .

Safety and Hazards

While specific safety data for Dioctadecyl sulfate was not found, similar compounds like Sodium dodecyl sulfate are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

dioctadecyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHIKTUFBWOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510811
Record name Dioctadecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctadecyl sulfate

CAS RN

66186-21-8
Record name Dioctadecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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